molecular formula C4Br2Cl2F6 B045371 1,3-Dibromo-1,4-dichlorohexafluorobutane CAS No. 124311-10-0

1,3-Dibromo-1,4-dichlorohexafluorobutane

Cat. No.: B045371
CAS No.: 124311-10-0
M. Wt: 392.74 g/mol
InChI Key: CNQPZAGOLNLMLO-UHFFFAOYSA-N
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Description

1,3-Dibromo-1,4-dichlorohexafluorobutane is a halogenated organic compound with the molecular formula C4Br2Cl2F6. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a highly reactive and versatile chemical. It is primarily used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-1,4-dichlorohexafluorobutane can be synthesized through the photoreaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene gas mixed with a dilution gas . This method involves the addition of halogens to unsaturated halogenated hydrocarbons under specific conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale photoreactions in controlled environments to ensure high yield and purity. The process requires precise control of temperature, pressure, and reactant concentrations to achieve optimal results.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-1,4-dichlorohexafluorobutane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Addition Reactions: It can undergo addition reactions with electrophiles, particularly in the presence of catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Electrophilic Addition: Reagents such as bromine or chlorine can be used under controlled conditions to facilitate addition reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while electrophilic addition can result in the formation of polyhalogenated compounds.

Scientific Research Applications

1,3-Dibromo-1,4-dichlorohexafluorobutane has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,3-Dibromo-1,4-dichlorohexafluorobutane exerts its effects involves its high reactivity due to the presence of multiple halogen atoms. These atoms can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s molecular targets and pathways are primarily related to its ability to undergo substitution and addition reactions, which can alter the chemical structure of other molecules it interacts with .

Comparison with Similar Compounds

  • 1,4-Dibromo-2,3-dichlorohexafluorobutane
  • 1,3-Dibromo-1,4-dichlorobenzene
  • 1,3-Dibromo-5,5-dimethylhydantoin

Uniqueness: 1,3-Dibromo-1,4-dichlorohexafluorobutane is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct reactivity and chemical properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

1,3-dibromo-1,4-dichloro-1,2,2,3,4,4-hexafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br2Cl2F6/c5-1(9,4(8,13)14)2(10,11)3(6,7)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQPZAGOLNLMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)(F)Br)(C(F)(Cl)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2Cl2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378800
Record name 1,3-dibromo-1,4-dichloro-1,2,2,3,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124311-10-0
Record name 1,3-dibromo-1,4-dichloro-1,2,2,3,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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